p-(3-Aminopyrazol-4-yl)phenol hydrobromide
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Overview
Description
p-(3-Aminopyrazol-4-yl)phenol hydrobromide: is a compound that features a pyrazole ring substituted with an amino group at the 3-position and a phenol group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: p-(3-Aminopyrazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: p-(3-Aminopyrazol-4-yl)phenol hydrobromide is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting enzymes and receptors. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of p-(3-Aminopyrazol-4-yl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
3-Aminopyrazole: Lacks the phenol group, making it less versatile in certain reactions.
4-Aminopyrazole: Similar structure but different substitution pattern, leading to different chemical properties.
Phenylpyrazole: Contains a phenyl group instead of a phenol group, affecting its reactivity and applications.
Uniqueness: p-(3-Aminopyrazol-4-yl)phenol hydrobromide is unique due to the presence of both the amino and phenol groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
92939-72-5 |
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Molecular Formula |
C9H10BrN3O |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(5-amino-1H-pyrazol-4-yl)phenol;hydrobromide |
InChI |
InChI=1S/C9H9N3O.BrH/c10-9-8(5-11-12-9)6-1-3-7(13)4-2-6;/h1-5,13H,(H3,10,11,12);1H |
InChI Key |
ORPLAGPVXLKOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)O.Br |
Origin of Product |
United States |
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